molecular formula C8H6N2O B1400207 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde CAS No. 1260385-31-6

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde

Cat. No.: B1400207
CAS No.: 1260385-31-6
M. Wt: 146.15 g/mol
InChI Key: KPAOFKCPGFSNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde (CAS 1260385-31-6) is a heterocyclic compound, specifically an azaindole derivative, with the molecular formula C8H6N2O and a molecular weight of 146.146 g/mol . This solid serves as a versatile chemical building block in synthetic and medicinal chemistry research. The compound features a pyrrolopyridine core, which is a privileged scaffold in drug discovery, and a reactive aldehyde group that allows for further functionalization to create a diverse array of derivatives for biological screening . Researchers value this structural motif for its potential in constructing molecules that target various biological pathways. While specific mechanistic studies on this exact compound are limited, related pyrrolopyridine scaffolds have demonstrated significant research value. For instance, closely analogous structures have been explored as potent and selective inhibitors of enzymes like PDE4B, which is a target of interest in inflammatory diseases, cancer research, and central nervous system (CNS) conditions . The aldehyde functional group makes it a key intermediate for synthesizing more complex molecules, such as carboxamides, via coupling reactions, facilitating structure-activity relationship (SAR) studies . As a solid with a calculated density of 1.4±0.1 g/cm³ and a boiling point of 353.9±22.0 °C, it should be handled with care . This product is intended For Research Use Only and is not classified as a hazardous substance. It is recommended for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-8-6(1-3-9-7)2-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOFKCPGFSNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735163
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-31-6
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heterocyclic Core Construction via Cyclization

The foundational step in synthesizing 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde involves constructing the fused heterocyclic core. This is typically achieved through cyclization reactions starting from suitable precursors:

  • Starting Materials:

    • 2-aminopyridines or substituted pyridines
    • 2-chloro- or 2-bromo-pyridines
    • Nitro- or halogenated pyridines
  • Methodology:

    • Bartoli Reaction:
      As reported in recent literature, the Bartoli reaction is employed to synthesize 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine derivatives. For example, 2-chloro-3-nitropyridine reacts with methylmagnesium bromide to form the core heterocycle.
    • Palladium-Catalyzed Cross-Coupling:
      Alkylation or arylation of halogenated pyridines with organometallic reagents (e.g., Grignard reagents) facilitates the formation of the fused ring system.

Synthetic Route Summary

Step Description Reagents/Conditions References
1 Cyclization to form heterocyclic core 2-aminopyridine derivatives, Mg or Pd catalysis ,
2 Functionalization at position 7 Oxidation (SeO₂ or KMnO₄) ,
3 Alternatively, formylation Vilsmeier-Haack reaction (DMF, POCl₃)
4 Purification Column chromatography, recrystallization Standard laboratory procedures

Notes on Optimization and Variations

  • Substituent Effects:

    • The presence of electron-donating or withdrawing groups on the pyridine ring influences regioselectivity during formylation and oxidation steps.
  • Reaction Conditions:

    • Elevated temperatures and inert atmospheres (nitrogen or argon) are often employed to prevent side reactions.
  • Yield Considerations:

    • The yields of the heterocyclic core formation are generally high (>70%), but the oxidation or formylation steps may require optimization to improve regioselectivity and yield.

Data Table of Representative Methods

Method Key Reagents Advantages Limitations References
Bartoli Reaction 2-chloro-3-nitropyridine, methylmagnesium bromide Efficient heterocycle synthesis Requires careful control of reaction conditions
Oxidation (SeO₂) Selenium dioxide Selective oxidation of methyl to aldehyde Potential overoxidation
Vilsmeier-Haack Formylation DMF, POCl₃ Regioselective aldehyde introduction Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

    Reduction: 1H-pyrrolo[2,3-c]pyridine-7-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis Applications

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its synthesis often involves multi-step organic reactions, such as:

  • Palladium-Catalyzed Reactions : The compound can be synthesized using the palladium-catalyzed Larock indole synthesis, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the pyrrolo[2,3-c]carbazole unit.
  • Oxidation and Reduction Reactions : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to yield primary alcohols. Electrophilic substitution reactions can also occur at the pyridine ring, allowing for diverse chemical modifications.

Biological Applications

The biological relevance of this compound is underscored by its potential as a kinase inhibitor and other enzyme targets:

  • Anticancer Properties : Research has indicated that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, making them promising candidates for cancer therapy .
  • Mechanism of Action : The mechanism involves the inhibition of FGFR signaling pathways that are abnormally activated in various tumors. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

FGFR Inhibition Studies

A study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness against FGFRs. Compound 4h exhibited significant inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro. This compound also inhibited breast cancer cell proliferation and induced apoptosis, highlighting its potential as a lead compound for further optimization in anticancer drug development .

SGK-1 Kinase Inhibition

Another research project investigated the use of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). These compounds were found effective in treating conditions related to renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation processes influenced by SGK-1 activity .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown potent inhibitory activity against FGFR1, 2, and 3, which are crucial in various types of tumors . The compound binds to the active site of these receptors, inhibiting their function and thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyrrolopyridine Carbaldehydes

The position of the aldehyde group on the pyrrolopyridine scaffold significantly influences reactivity and applications. Key analogs include:

Compound Name Aldehyde Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde 7 C₈H₆N₂O 146.15 Intermediate for P-CABs ; high purity (95%)
1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde 2 C₈H₆N₂O 146.15 Used in ligand synthesis; 95% purity
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde 2 C₈H₆N₂O 146.15 Potential kinase inhibitor precursor; 98% purity

Key Insight : Despite identical molecular formulas, positional isomers exhibit distinct electronic profiles due to differing ring connectivity. For example, the 7-carbaldehyde derivative has demonstrated utility in potassium-competitive acid blockers (P-CABs), whereas 2-carbaldehyde analogs are explored for kinase inhibition .

Functional Group Variations

Carboxylic Acid Derivatives

Substitution of the aldehyde with carboxylic acid groups alters both chemical reactivity and biological activity:

Compound Name Substituent Position Functional Group Yield (%) Applications References
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 2 -COOH 95 Intermediate for anti-inflammatory agents
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 2, 5 -COOH, -Cl 71 Antimicrobial scaffolds
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 2, 5 -COOH, -OCH₃ 80 Antiviral lead optimization

Key Insight : Carboxylic acid derivatives generally exhibit higher synthetic yields (71–95%) compared to aldehydes, likely due to stabilization during crystallization. Halogenation (e.g., -Cl) or methoxy groups enhance bioactivity but may reduce solubility .

Amine Derivatives

Replacing the aldehyde with an amine group shifts pharmacological profiles:

Compound Name Substituent Position Functional Group Biological Activity References
1H-Pyrrolo[2,3-c]pyridine-7-amine 7 -NH₂ Potent P-CABs (e.g., compound 5d)
2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine 7 Alkyl, aryl Bcl-xL inhibition (anticancer)

Key Insight : Amine derivatives, such as compound 5d, show superior in vitro inhibitory activity against gastric acid secretion compared to aldehyde analogs, highlighting the critical role of functional groups in target engagement .

Halogenated and Methoxy-Substituted Analogs

Halogen and methoxy substitutions modulate electronic properties and binding affinity:

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Applications References
7-Chloro-1H-pyrrolo[2,3-c]pyridine 7 -Cl 152.58 Anticancer leads
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde 2, 7 -CHO, -OCH₃ 176.17 Kinase inhibitor intermediates

Key Insight : Chlorination at position 7 enhances electrophilicity, favoring interactions with cysteine residues in target proteins like Bcl-xL . Methoxy groups improve metabolic stability but may sterically hinder binding .

Biological Activity

1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 7-position. This unique structure has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in anticancer applications.

The compound has the molecular formula C8H6N2OC_8H_6N_2O and is known for its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the modification of the compound to enhance its biological activity.

Reaction Type Description Common Reagents
Oxidation Converts aldehyde to carboxylic acidKMnO₄, CrO₃
Reduction Converts aldehyde to primary alcoholNaBH₄, LiAlH₄
Substitution Electrophilic substitution on pyridine ringHalogens, nitrating agents

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in tumor growth and angiogenesis. Several studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy.

  • Case Study : In vitro studies showed that specific derivatives effectively inhibited cell proliferation in various cancer cell lines, including ovarian and breast cancer cells. The most active derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.

  • Case Study : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Other Biological Activities

This compound has also been explored for other therapeutic potentials:

  • Antidiabetic Activity : Some derivatives have been shown to inhibit aldose reductase (AR), an enzyme involved in diabetic complications.
  • Antiviral Activity : Preliminary studies indicated that certain derivatives possess activity against respiratory syncytial virus (RSV), showing promise for treating viral infections.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, FGFR inhibition leads to decreased tumor cell proliferation and survival. The exact mechanism involves binding to the ATP-binding site of the receptor kinases, blocking their activation.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolopyridine derivatives to evaluate its unique biological profile:

Compound Biological Activity Key Findings
1H-pyrrolo[2,3-b]pyridineAntimicrobial, anticancerModerate activity against bacterial strains
1H-pyrrolo[3,2-c]pyridineAntiviralEffective against HIV-1 replication
Pyrrolopyrazine derivativesBroad spectrum (antibacterial, anticancer)High potency across multiple cancer cell lines

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyridines or pyrroles. For example, one route uses 2-aminopyridine derivatives condensed with aldehyde-containing reagents under basic conditions (e.g., KOH/EtOH). Key parameters include temperature control (70–90°C), anhydrous solvents, and stoichiometric ratios to avoid side reactions like over-oxidation . Automated flow systems may enhance reproducibility in scaling up . Table 1 : Common reagents and conditions:
PrecursorReagent/CatalystSolventTemperatureYield Range
2-AminopyridineEthyl cyanoacetateDMF80°C40–60%
7-Chloro-pyrrolopyridineMethylating agent (CH₃I)THF25°C55–70%

Q. How can the aldehyde functional group in this compound be selectively modified for downstream applications?

  • Methodological Answer : The aldehyde group is reactive toward nucleophilic additions (e.g., Grignard reagents) or oxidations. For selective modification:
  • Oxidation : Use mild oxidizing agents like pyridinium chlorochromate (PCC) to convert the aldehyde to a carboxylic acid without affecting the heterocyclic core .
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol, preserving the pyrrolopyridine skeleton .
  • Protection : Employ acetal formation (e.g., ethylene glycol/H⁺) to shield the aldehyde during subsequent reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 7.5–8.5 ppm. ¹³C NMR confirms the aldehyde carbon at ~190 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H aldehyde) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 161.06 (C₉H₇N₂O⁺) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting fibroblast growth factor receptors (FGFRs)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to FGFRs by analyzing interactions between the aldehyde group and receptor active sites. Key steps:

Optimize the compound’s 3D structure using DFT (e.g., B3LYP/6-31G*).

Dock into FGFR’s ATP-binding pocket (PDB ID: 1FGI).

Validate with MD simulations (NAMD/GROMACS) to assess stability .
Table 2 : Docking scores of derivatives:

DerivativeBinding Energy (kcal/mol)Key Interactions
Parent compound-8.2H-bond with Ala564, π-π stacking
7-Carboxylic acid-9.1Salt bridge with Lys514

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
  • Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin).
  • Purity Validation : Employ HPLC (C18 column, MeCN/H₂O gradient) to confirm ≥95% purity .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Methodological Answer : Stability issues (e.g., aldehyde oxidation) are addressed via:
  • Prodrug Design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine), which hydrolyzes in vivo .
  • Formulation : Encapsulate in PEGylated liposomes to protect against serum enzymes .
  • pH Adjustment : Use buffered solutions (pH 7.4) during storage to prevent degradation .

Data Contradiction Analysis

Q. Why do some studies report potent FGFR inhibition while others show negligible activity?

  • Methodological Answer : Contradictions may stem from:
  • Structural Analogues : Minor substituent changes (e.g., 7-carbaldehyde vs. 7-carbonitrile) drastically alter binding .
  • Assay Sensitivity : Fluorescence-based assays (e.g., Invitrogen Z’-LYTE) may yield false positives vs. radiometric methods .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.